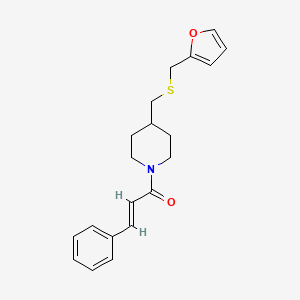

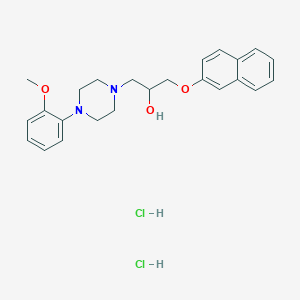

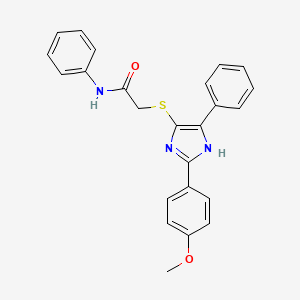

![molecular formula C17H14N4OS B2999337 3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide CAS No. 2309747-84-8](/img/structure/B2999337.png)

3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a benzamide group, and a thiophene ring . Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It is an essential heterocyclic compound with a variety of properties and applications .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing a thiophene ring can undergo a variety of chemical reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, thiophene is a colorless, flammable liquid .Applications De Recherche Scientifique

Heterocyclic Synthesis

- Research explores the synthesis of heterocyclic compounds via the reactivity of thiophenylhydrazonoacetates towards various nitrogen nucleophiles. This methodology yields derivatives such as pyrazole, isoxazole, pyrimidine, triazine, among others, demonstrating the compound's utility in the development of diverse heterocyclic skeletons which are foundational in medicinal chemistry and material science (Mohareb et al., 2004).

Crystal Structures and Sensing Applications

- A series of benzamide derivatives, including N-(cyano(naphthalen-1-yl)methyl)benzamides, have been synthesized showcasing their solid-state properties through X-ray crystallography. These derivatives exhibit unique behaviors such as colorimetric sensing of fluoride anions, indicating potential applications in environmental monitoring and analytical chemistry (Younes et al., 2020).

Synthesis of Heterocyclic Derivatives

- The synthesis of heterocyclic skeletons by reacting N1-(2-Cyanophenyl)-benzimidoyl chloride with thioamides has been reported, leading to a variety of cyclic products. This showcases the versatility of cyanobenzamide compounds in generating pharmacologically relevant structures (Fathalla & Pazdera, 2002).

Antimicrobial and Antitumor Activity

- Compounds based on thiophene-, thiazole-, pyrazole, and pyridine systems, derived from similar cyanobenzamide compounds, have been investigated for their antimicrobial and antitumor activities. This highlights the compound's potential in the development of new therapeutic agents (Shams et al., 2011); (Shams et al., 2010).

Metabotropic Glutamate Receptor Modulation

- Derivatives such as CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) have been identified as potent modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), suggesting implications for the treatment of neurological disorders and offering a novel approach for antipsychotic drug development (Kinney et al., 2005).

Orientations Futures

Mécanisme D'action

Target of Action

Thiophene-based analogs, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Mode of Action

It’s known that the nitrogen and sulfur atoms in the molecule can easily react , which might play a role in its interaction with its targets.

Biochemical Pathways

Thiophene derivatives have been reported to exhibit many pharmacological properties , suggesting that they may affect a variety of biochemical pathways.

Pharmacokinetics

Thiophene, a structural component of this compound, is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.

Result of Action

Given the wide range of therapeutic properties associated with thiophene-based analogs , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It’s known that the compound is relatively unstable , which suggests that environmental factors such as temperature and pH could potentially influence its stability and efficacy.

Propriétés

IUPAC Name |

3-cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-21-14(9-15(20-21)16-6-3-7-23-16)11-19-17(22)13-5-2-4-12(8-13)10-18/h2-9H,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQHWHOCTLCXNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

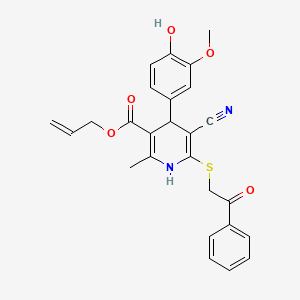

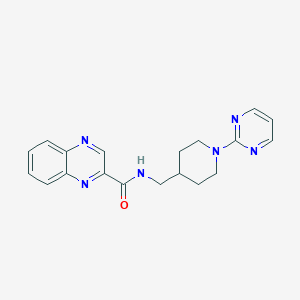

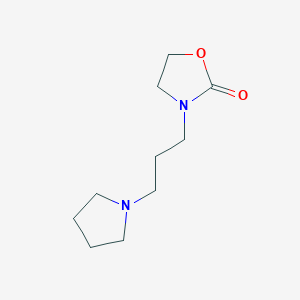

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2999263.png)

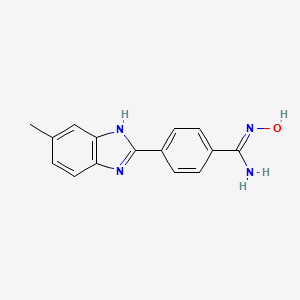

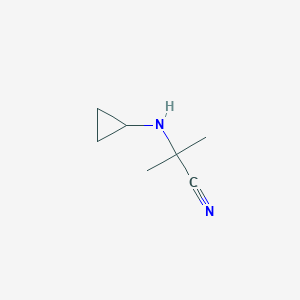

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2999268.png)

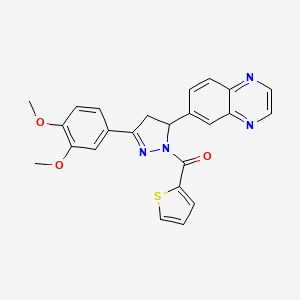

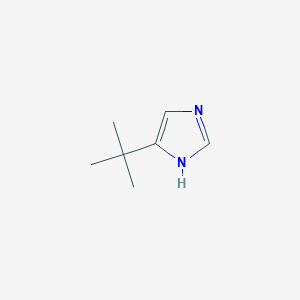

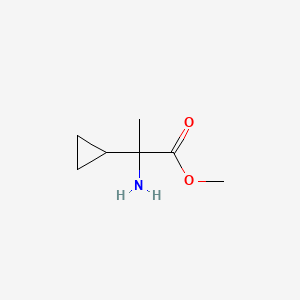

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2999274.png)